molecular formula C8H11NO3 B13344549 3-(5-Methyloxazol-4-yl)butanoic acid

3-(5-Methyloxazol-4-yl)butanoic acid

Cat. No.: B13344549
M. Wt: 169.18 g/mol
InChI Key: WZSWNJVERLMQCD-UHFFFAOYSA-N
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Description

3-(5-Methyloxazol-4-yl)butanoic acid is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a butanoic acid chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyloxazol-4-yl)butanoic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxybenzoic acid with suitable reagents can yield the desired oxazole derivative . Another method involves the use of trifluoroacetic anhydride to introduce the trifluoroacetyl group, followed by further functional group transformations .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. The use of trifluoroacetic anhydride in large-scale reactions has been demonstrated to be feasible and efficient, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyloxazol-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-Methyloxazol-4-yl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methyloxazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The butanoic acid chain can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyloxazol-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the butanoic acid chain allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(5-methyl-1,3-oxazol-4-yl)butanoic acid

InChI

InChI=1S/C8H11NO3/c1-5(3-7(10)11)8-6(2)12-4-9-8/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

WZSWNJVERLMQCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)C(C)CC(=O)O

Origin of Product

United States

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